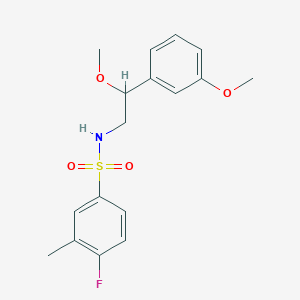

4-fluoro-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-3-methylbenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-fluoro-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-3-methylbenzenesulfonamide, also known as FMME, is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications. FMME belongs to the class of sulfonamide compounds, which are known for their antibacterial and anti-inflammatory properties.

Wissenschaftliche Forschungsanwendungen

Crystal Structure Analysis

Research into similar compounds to 4-fluoro-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-3-methylbenzenesulfonamide has revealed insights into their crystal structures. For example, the study of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide showed different supramolecular architectures, highlighting the impact of molecular variations on crystal structures. This has implications for understanding the molecular interactions and stability of similar compounds (Rodrigues et al., 2015).

Inhibition of Cyclooxygenase Enzymes

A series of benzenesulfonamide derivatives, including those with fluorine atoms, have been synthesized and evaluated for their ability to inhibit cyclooxygenase-2 (COX-2) and cyclooxygenase-1 (COX-1) enzymes. The introduction of a fluorine atom notably increased COX1/COX-2 selectivity, suggesting potential therapeutic applications (Hashimoto et al., 2002).

Fluorescence Studies

A study on analogues of a fluorophore related to Zinquin, which is a specific fluorophore for Zn(II), revealed that such compounds show a bathochromic shift in their ultraviolet/visible spectra upon addition of Zn(II). This indicates their potential use in fluorescence-based detection or imaging applications (Kimber et al., 2003).

Corrosion Inhibition

Derivatives of benzenesulfonamide, including those with fluorine atoms, have been investigated for their corrosion inhibition properties on iron. These studies, involving quantum chemical calculations and molecular dynamics simulations, contribute to the understanding of how these compounds can be used in preventing metal corrosion (Kaya et al., 2016).

Electrophilic Fluorination

Research into N-fluoro-benzenesulfonimides, which are structurally related to the compound , has demonstrated their utility in improving the enantioselectivity of products in certain chemical reactions. This highlights their potential use in synthetic chemistry, especially in creating enantioselective compounds (Yasui et al., 2011).

Wirkmechanismus

Target of Action

Similar compounds have been explored as candidates for extracellular signal-regulated kinases 1/2 (erk1/2) having antineoplastic activity .

Mode of Action

It is known that erk1/2 are part of the map kinase pathway, which plays a crucial role in cell proliferation, differentiation, and survival . Therefore, it can be inferred that the compound might interact with these kinases, potentially inhibiting their activity and thus affecting these cellular processes.

Biochemical Pathways

The compound likely affects the MAP kinase pathway, given its potential interaction with ERK1/2 . This pathway is involved in transmitting signals from receptors on the cell surface to the DNA in the nucleus, influencing gene expression and cell behavior. Inhibition of this pathway can lead to changes in cell proliferation, differentiation, and survival .

Result of Action

Given its potential interaction with erk1/2, it can be inferred that the compound might have an impact on cell proliferation, differentiation, and survival .

Eigenschaften

IUPAC Name |

4-fluoro-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-3-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20FNO4S/c1-12-9-15(7-8-16(12)18)24(20,21)19-11-17(23-3)13-5-4-6-14(10-13)22-2/h4-10,17,19H,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJHOAIYQIRPXKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NCC(C2=CC(=CC=C2)OC)OC)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluoro-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-3-methylbenzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[b]thiophen-2-yl(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2885473.png)

![3-{5-[6-(4-bromophenyl)-4H,6H,7H-pyrazolo[3,2-c][1,4]oxazin-2-yl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B2885477.png)

![N-(4-fluorobenzyl)-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2885479.png)

![tert-butyl N-[(3R,4R)-3-methoxypiperidin-4-yl]carbamate hemioxalate](/img/structure/B2885489.png)

![N-[(2-aminophenyl)methyl]-1-benzylpiperidin-4-amine](/img/structure/B2885491.png)

![3-[5-(2-chlorophenyl)furan-2-yl]-N-(2-methoxyphenyl)propanamide](/img/structure/B2885492.png)

![3-(2-chlorophenyl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2885495.png)

![2-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-4,6-dichlorobenzo[d]thiazole](/img/structure/B2885496.png)